[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)
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Description
[(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) is a useful research compound. Its molecular formula is C46H48F12FeP2 and its molecular weight is 946.663. The purity is usually 95%.
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Biological Activity
The compound [(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+)] is a complex organometallic compound that has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Phosphorus-containing moieties : The presence of phosphanyl groups enhances its reactivity and potential interactions with biological targets.
- Trifluoromethyl groups : These groups are known to improve the pharmacokinetic properties of compounds, potentially increasing their bioavailability and stability.
- Cyclopentene framework : This cyclic structure may contribute to the compound's conformational flexibility, impacting its biological interactions.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some derivatives have shown potential as inhibitors of steroid 5α-reductase (SRD5A), which is involved in androgen metabolism. For instance, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide demonstrated an IC50 value of 1.44 µM against SRD5A1, suggesting that similar phosphanyl compounds could exhibit comparable inhibitory effects on steroidogenesis .
- Antimicrobial Properties : Compounds containing the trifluoromethyl-substituted phenyl moiety have been reported as effective growth inhibitors against drug-resistant bacteria such as MRSA . The minimum biofilm eradication concentration (MBEC) for some derivatives was as low as 1 µg/mL.
Cytotoxicity and Selectivity
The cytotoxicity profile of the compound is crucial for its therapeutic potential. Preliminary studies suggest that related compounds exhibit varying degrees of cytotoxicity. For example:
- The aforementioned caffeic acid derivative showed low cytotoxicity with an IC50 value of 29.99 µM .
- Compounds with high selectivity for target enzymes over normal cells are preferred in drug development to minimize side effects.
Case Study 1: Inhibition of SRD5A
In a study focused on the inhibition of SRD5A activity, compounds structurally related to [(1S)-1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane were evaluated. The results indicated significant inhibition of dihydrotestosterone (DHT) production in cultured keratinocyte cells, with a concentration-dependent response observed at sub-cytotoxic levels .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of pyrazole derivatives containing trifluoromethyl groups. These compounds demonstrated potent activity against various bacterial strains, highlighting the potential for developing new antimicrobial agents based on similar chemical frameworks .
Research Findings Summary Table
Study Focus | Compound Tested | IC50 (µM) | Cytotoxicity (IC50) | Notes |
---|---|---|---|---|
Inhibition of SRD5A | Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | 1.44 | 29.99 | Effective DHT suppression |
Antimicrobial Activity | Trifluoromethyl-substituted pyrazole derivatives | Varies | Not specified | Potent against MRSA biofilms |
Properties
CAS No. |
1272317-38-0 |
---|---|
Molecular Formula |
C46H48F12FeP2 |
Molecular Weight |
946.663 |
IUPAC Name |
[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopenten-1-yl]ethyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C39H34F12P2.C5H8.2CH3.Fe/c1-21-9-22(2)12-30(11-21)52(31-13-23(3)10-24(4)14-31)25(5)34-7-6-8-35(34)53(32-17-26(36(40,41)42)15-27(18-32)37(43,44)45)33-19-28(38(46,47)48)16-29(20-33)39(49,50)51;1-2-4-5-3-1;;;/h9-20,25H,6-8H2,1-5H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t25-;;;;/m0..../s1 |
InChI Key |
QVIGZUDCVGVSLK-OFIHFMIUSA-N |
SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=C(CCC3)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C.C1CC=CC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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